molecular formula C14H4Cl2F6N4O2 B3017067 bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate CAS No. 303997-49-1

bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate

Cat. No.: B3017067
CAS No.: 303997-49-1
M. Wt: 445.1
InChI Key: HMLNWUKGVZVOMZ-UHFFFAOYSA-N
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Description

bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate is a mesoionic compound characterized by a central 1,2,5-oxadiazol-2-ium-2-olate (furoxan) ring substituted with two 3-chloro-5-(trifluoromethyl)pyridin-2-yl groups. The mesoionic nature of the core confers unique electronic properties, including resonance stabilization and dipole interactions, which influence reactivity and biological activity.

Properties

IUPAC Name

3,4-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxido-1,2,5-oxadiazol-2-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4Cl2F6N4O2/c15-7-1-5(13(17,18)19)3-23-9(7)11-12(26(27)28-25-11)10-8(16)2-6(4-24-10)14(20,21)22/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLNWUKGVZVOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=NO[N+](=C2C3=C(C=C(C=N3)C(F)(F)F)Cl)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Cl2F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate typically involves multiple steps, starting with the preparation of 3-chloro-5-(trifluoromethyl)pyridine derivatives. These derivatives are then subjected to various chemical reactions to introduce the oxadiazole ring. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and oxidizing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products: The major products formed from these reactions include various substituted pyridine and oxadiazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Chemistry: In chemistry, bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, this compound is studied for its potential as a pharmaceutical agent. Its trifluoromethyl groups are known to enhance the metabolic stability and bioavailability of drugs, making it a valuable component in drug design .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including crop protection and pest control .

Mechanism of Action

The mechanism of action of bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its binding affinity to target proteins, leading to the modulation of biological pathways. This can result in various pharmacological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several agrochemicals and pharmaceuticals, particularly the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. Key comparisons include:

Compound Name Core Structure Substituents Biological Target/Activity Toxicity Profile
bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate 1,2,5-oxadiazol-2-ium-2-olate Two 3-chloro-5-(trifluoromethyl)pyridin-2-yl Unknown (presumed agrochemical activity) Not reported
Fluopyram () Benzamide 3-chloro-5-(trifluoromethyl)pyridin-2-yl via ethyl linker Succinate dehydrogenase (fungicide) Thyroid carcinogenicity in animal studies
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid () Isoxazole 3-chloro-5-(trifluoromethyl)pyridin-2-ylamino Not specified (supplier data) No data available

Key Observations :

  • Core Heterocycle: The mesoionic oxadiazole core in the target compound contrasts with Fluopyram’s benzamide and the isoxazole in . Mesoionic systems often exhibit enhanced stability and unique binding modes compared to non-mesoionic analogs .
Physicochemical Properties
  • Lipophilicity : The trifluoromethyl and chloro groups enhance logP values, improving membrane permeability. However, the mesoionic core may reduce solubility compared to Fluopyram’s benzamide.
  • Metabolic Stability : The oxadiazole ring’s resistance to hydrolysis could prolong environmental persistence compared to Fluopyram, which undergoes oxidative degradation .

Biological Activity

The compound bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C12H4Cl2F6N2OC_{12}H_4Cl_2F_6N_2O, which reflects the presence of multiple functional groups that contribute to its biological activity. The compound features a bis(oxadiazole) core linked to pyridine rings, which are known for their diverse pharmacological properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including the target compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest potent antibacterial activity.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus40
Escherichia coli200
Pseudomonas aeruginosa500

2. Anticancer Activity

Several studies have reported on the anticancer properties of compounds similar to this compound. In vitro studies demonstrated that certain derivatives induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example:

  • Cell Line: MCF7 (breast cancer)
    • IC50: 25.72 μM
    • Mechanism: Induction of apoptosis confirmed by flow cytometry.

3. Enzyme Inhibition

Compounds containing oxadiazole moieties have also been studied for their ability to inhibit key enzymes involved in various biological pathways. For instance:

Enzyme Inhibition (%) at 10 μM IC50 (μM)
COX-125.910.31
COX-285.913.11

These findings suggest potential applications in inflammatory diseases where COX inhibition plays a critical role.

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives against different cancer cell lines. The results indicated that modifications to the oxadiazole core significantly enhanced anticancer activity. Specifically, a derivative with a thiazolyl group exhibited an IC50 value of 0.002 μM against dihydrofolate reductase (DHFR), showcasing its potential as a targeted therapeutic agent.

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